2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid
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Overview
Description
2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a difluorophenyl group, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid typically involves multiple steps, including the formation of the quinoline core, the introduction of the difluorophenyl group, and the esterification process. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various organic solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,5-difluorophenyl acetate
- Ethyl 2,5-difluorobenzeneacetate
Uniqueness
2-(4-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}phenyl)acetic acid is unique due to its combination of a quinoline core with a difluorophenyl group and an ethyl ester moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carbonyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c26-18(27)12-14-6-8-16(9-7-14)24-22(29)19-20(28)21-17(10-11-31-21)25(23(19)30)13-15-4-2-1-3-5-15/h1-11,28H,12-13H2,(H,24,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVJBWZEPBBRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=C(C=C4)CC(=O)O)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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